3,4-difluorobenzoyl Fluoride
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3F3O |
|---|---|
Molecular Weight |
160.09 g/mol |
IUPAC Name |
3,4-difluorobenzoyl fluoride |
InChI |
InChI=1S/C7H3F3O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H |
InChI Key |
GWNFKYKVGFEKJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Difluorobenzoyl Fluoride
Direct Fluorination Approaches
Direct fluorination methods offer a straightforward route to 3,4-difluorobenzoyl fluoride (B91410) by introducing a fluorine atom to a suitable precursor. These approaches are often favored for their efficiency and atom economy.
Fluorination of Corresponding Benzoyl Chlorides
A common and effective method for the synthesis of 3,4-difluorobenzoyl fluoride is the halogen exchange reaction of its corresponding benzoyl chloride, 3,4-difluorobenzoyl chloride. This transformation can be achieved using various fluorinating agents. For instance, the reaction of 3,4-difluorobenzoyl chloride with potassium fluoride (KF) facilitates the substitution of the chlorine atom with fluorine. google.com This method is part of a multi-step process to produce difluorobenzenes, where the resulting this compound can be further converted. google.com
The choice of fluorinating agent and reaction conditions can be critical for the success of this transformation. While specific examples for this compound are not always detailed in broad studies, the general principle of converting benzoyl chlorides to benzoyl fluorides is well-established. Catalytic methods using transition metal complexes have also been explored for the fluorination of acyl chlorides, offering milder reaction conditions. nottingham.ac.uk For example, rhodium and iridium complexes have been investigated for their potential to catalyze the fluorination of various acyl chlorides using metal fluoride salts as the fluorine source. nottingham.ac.uk
Deoxyfluorination of Carboxylic Acids to Acyl Fluorides
Another direct route to acyl fluorides, including this compound, is the deoxyfluorination of the corresponding carboxylic acid, in this case, 3,4-difluorobenzoic acid. This approach avoids the need to first prepare the acyl chloride.
A variety of modern deoxyfluorinating reagents have been developed to convert carboxylic acids directly to acyl fluorides under mild conditions. Reagents such as (diethylamino)sulfur trifluoride (DAST) and its less hazardous alternatives like Deoxo-Fluor® and XtalFluor-E® are effective for this transformation. researchgate.net
Recent advancements have introduced bench-stable solid reagents that offer significant practical advantages. One such reagent is tetramethylammonium (B1211777) (trifluoromethyl)thiolate ((Me4N)SCF3), which converts a wide range of aliphatic and aromatic carboxylic acids to their corresponding acyl fluorides at room temperature without the need for a base or other additives. researchgate.net This method is noted for its high efficiency, broad functional group tolerance, and simple purification by filtration. researchgate.net Another reagent, 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF3), has also been used for the synthesis of acyl fluorides from carboxylic acids, which can then be used in one-pot procedures to form amides. researchgate.net
Phosphine-catalyzed reactions represent an alternative strategy for the synthesis of acyl fluorides from carboxylic acids. These methods often involve an acyl-group exchange mechanism. For instance, a catalytic system composed of tricyclohexylphosphine (B42057) (PCy3) and 2,6-difluorobenzoyl fluoride can be used to directly obtain a variety of acyl fluorides from carboxylic acids. researchgate.net This represents an early example of using an acyl fluoride as a deoxyfluorination reagent. researchgate.net
Another phosphine-based approach employs a combination of triphenylphosphine (B44618) (PPh3), N-bromosuccinimide (NBS), and a fluoride source like cesium fluoride (CsF). researchgate.net This system generates an acyloxyphosphonium ion as a key intermediate, which then undergoes nucleophilic attack by the fluoride ion to yield the acyl fluoride. researchgate.net The reaction proceeds under mild conditions and demonstrates high functional group tolerance. researchgate.net
While not a direct fluorination of a carboxylic acid, the conversion of benzaldehydes to benzoyl fluorides is a closely related transformation. Catalyst-free photochemical methods have been developed for this purpose, offering a green chemistry approach. At present, specific applications of this photochemical method to 3,4-difluorobenzaldehyde (B20872) to produce this compound are not widely documented in the reviewed literature.
Fluorination of Related Aromatic Precursors
The synthesis of this compound can also be achieved from other functionalized aromatic precursors. One documented method involves the fluorodesulfonylation of 4-fluoro-3-fluorosulfonylbenzoyl fluoride. thieme-connect.de This reaction is carried out by heating the precursor with potassium fluoride (KF) in the presence of a phase-transfer catalyst, such as tetraphenylphosphonium (B101447) bromide (Ph4PBr), in a high-boiling solvent like sulfolane. thieme-connect.deoup.com The this compound product is distilled from the reaction mixture, affording a 45% yield. thieme-connect.de
Table of Precursors and Reagents for the Synthesis of this compound
| Starting Material | Reagent(s) | Method | Reference |
|---|---|---|---|
| 3,4-Difluorobenzoyl chloride | Potassium Fluoride | Halogen Exchange | google.com |
| 3,4-Difluorobenzoic acid | (Me4N)SCF3 or BT-SCF3 | Deoxyfluorination | researchgate.net |
| 3,4-Difluorobenzoic acid | PPh3, NBS, CsF | Phosphine-Catalyzed Deoxyfluorination | researchgate.net |
Halogen-Exchange Reactions on Dichlorobenzoyl Derivatives
A prevalent industrial method for synthesizing aryl fluorides is through halogen-exchange (Halex) reactions, where chlorine atoms on an aromatic ring are substituted with fluorine. This transformation is commonly applied to dichlorobenzoyl derivatives to produce difluorobenzoyl fluorides. The process typically involves reacting a dichlorobenzoyl chloride, such as 3,4-dichlorobenzoyl chloride, with an alkali metal fluoride, most commonly potassium fluoride (KF). google.comgoogle.com
The reaction is generally carried out at high temperatures, often in the range of 150°C to 250°C, to overcome the high activation energy required for nucleophilic aromatic substitution. google.comepo.org High-boiling point, polar aprotic solvents are essential to facilitate the dissolution of the fluoride salt and to reach the necessary reaction temperatures. Solvents such as tetramethylenesulfone (sulfolane) are frequently employed for this purpose. google.comgoogle.com The process converts the dichlorobenzoyl chloride into the corresponding difluorobenzoyl fluoride. google.com A patent describes a multi-step process for preparing difluorobenzenes that involves the initial halogen exchange fluorination of a dichlorobenzoyl chloride to yield the difluorobenzoyl fluoride intermediate. google.com For instance, the related isomer 2,4-dichlorobenzoylchloride was fully converted to 2,4-difluorobenzoyl fluoride when heated with potassium fluoride in tetramethylenesulfone at 180°-190° C for 10 hours. google.com
| Reactants | Catalyst/Reagents | Solvent | Temperature | Yield |
| Dichlorobenzoyl Chloride | Potassium Fluoride (KF) | Tetramethylenesulfone | 150-250°C | Varies |
Fluorodenitration Reactions
Fluorodenitration offers an alternative route to aryl fluorides, where a nitro group (–NO₂) is displaced by a fluoride anion. This method can be particularly effective for preparing meta-fluoroaromatic compounds. oup.com The synthesis of this compound can be achieved from a corresponding nitro-substituted benzoyl derivative. The reaction utilizes potassium fluoride as the fluorine source, often in the presence of a phase-transfer catalyst to enhance the reactivity and solubility of the fluoride salt. oup.com
Research has demonstrated the successful synthesis of this compound from m-nitroaromatic compounds using potassium fluoride catalyzed by tetraphenylphosphonium bromide (Ph₄PBr). oup.com The reaction proceeds by heating the nitro-precursor with KF in the presence of the catalyst. The resulting this compound is often identified through its hydrolysis product, 3,4-difluorobenzoic acid, which has a well-characterized melting point. oup.com This method provides a valuable alternative to halogen-exchange reactions, particularly when the corresponding nitro-compounds are more readily accessible than the chloro-derivatives. oup.com
| Precursor Type | Reagents | Catalyst | Temperature | Product |
| m-Nitroaromatic Compound | Potassium Fluoride (KF) | Tetraphenylphosphonium Bromide (Ph₄PBr) | 150°C, then 210°C | This compound |
Indirect Synthetic Pathways
Indirect routes to this compound leverage starting materials that already contain the difluorinated phenyl ring or are synthesized through multiple transformations of a functionalized aromatic precursor.
Conversion from Other Difluorobenzoyl Halides or Derivatives
One of the most straightforward indirect methods involves the conversion of other 3,4-difluorobenzoyl compounds, such as 3,4-difluorobenzoic acid or 3,4-difluorobenzoyl chloride, into the target acyl fluoride. The conversion of a carboxylic acid to an acyl fluoride is a standard transformation in organic synthesis.
A common two-step procedure involves first converting 3,4-difluorobenzoic acid to its more reactive acid chloride derivative, typically using a chlorinating agent like thionyl chloride. The resulting 3,4-difluorobenzoyl chloride is then subjected to a halogen-exchange reaction with a fluoride source, such as potassium fluoride, to yield this compound. google.com This final step is analogous to the Halex reactions described previously but occurs on the acyl halide rather than the aromatic ring.
| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product |
| 3,4-Difluorobenzoic Acid | Thionyl Chloride | 3,4-Difluorobenzoyl Chloride | Potassium Fluoride (KF) | This compound |
Multi-Step Synthetic Strategies from Pre-functionalized Arenes
More complex, multi-step strategies can be employed, starting from simpler, pre-functionalized aromatic compounds. These syntheses build the final molecule by sequentially introducing the required functional groups. For example, a synthesis could commence from a fluorotoluene derivative. oup.com
A hypothetical but chemically sound route could start with 3,4-difluorotoluene. The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent (e.g., potassium permanganate), yielding 3,4-difluorobenzoic acid. This intermediate can then be converted to this compound using standard fluorinating agents or via the two-step process involving the acyl chloride as described in section 2.2.1. Such multi-step syntheses offer flexibility, allowing for the construction of the target molecule from various readily available aromatic precursors. oup.com
Reactivity and Mechanistic Investigations of 3,4 Difluorobenzoyl Fluoride
Intrinsic Reactivity of the Acyl Fluoride (B91410) Moiety
The reactivity of the acyl fluoride group in 3,4-difluorobenzoyl fluoride is fundamentally linked to the electronic properties of the carbonyl carbon and the nature of the carbon-fluorine bond.
Electrophilicity of the Carbonyl Carbon
The carbonyl carbon in acyl fluorides is electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon. This inherent electrophilicity makes the carbonyl carbon susceptible to attack by nucleophiles. Acyl fluorides, such as benzoyl fluoride, are effective acyl-transfer reagents for proteins, modifying nucleophilic residues like tyrosine, lysine, histidine, serine, and threonine. acs.org The reactivity of the carbonyl group is influenced by the nature of the substituent attached to it. In comparison to other acyl halides, acyl fluorides are generally considered less reactive due to the strong carbon-fluorine bond, exhibiting reactivity comparable to that of activated esters but with fewer steric limitations. rsc.org
Influence of the Carbon-Fluorine Bond Strength and Stability
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. nih.gov This exceptional strength and stability are attributed to the significant electronegativity difference between carbon and fluorine, leading to a highly polarized and short bond with substantial ionic character. nih.gov In the context of the acyl fluoride moiety, the strength of the C-F bond makes the fluoride ion a poorer leaving group compared to other halides. This contributes to the relatively lower reactivity of acyl fluorides when compared to acyl chlorides or bromides in nucleophilic acyl substitution reactions. researchgate.net Despite being a weaker leaving group, the high electronegativity of fluorine plays a crucial role in enhancing the electrophilicity of the carbonyl carbon through a strong inductive effect. iitd.ac.in
Role of the Difluorophenyl Ring in Modulating Reactivity
The two fluorine atoms on the phenyl ring of this compound significantly influence the reactivity of the acyl fluoride moiety through their electronic effects.
Electron-Withdrawing Effects of Fluorine Substituents
Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). iitd.ac.in In this compound, the two fluorine atoms inductively pull electron density from the benzene (B151609) ring. This electron withdrawal from the ring is transmitted to the carbonyl group, further increasing the partial positive charge on the carbonyl carbon. A more electrophilic carbonyl carbon is more susceptible to nucleophilic attack. This increased electrophilicity generally leads to a faster rate of reaction with nucleophiles. iitd.ac.in
Nucleophilic Acyl Substitution Reactions
The primary mode of reaction for this compound is nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the elimination of the fluoride leaving group to yield a new carbonyl compound.
The general mechanism proceeds as follows:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the this compound.
Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and a tetrahedral intermediate with a negative charge on the oxygen atom is formed.
Elimination of Leaving Group: The lone pair on the oxygen atom reforms the pi bond, and the fluoride ion is expelled as the leaving group, resulting in the substituted product.
Common nucleophilic acyl substitution reactions involving this compound include the synthesis of amides and esters.
Amide Synthesis: Reaction with a primary or secondary amine (R₂NH) yields the corresponding N-substituted 3,4-difluorobenzamide. The reaction is often carried out in the presence of a base to neutralize the hydrofluoric acid (HF) byproduct. cas.cn
Ester Synthesis: Reaction with an alcohol (R'OH) in the presence of a base or a catalyst leads to the formation of the corresponding 3,4-difluorobenzoate ester. organic-chemistry.org
Hydrolysis: In the presence of water, this compound will hydrolyze to form 3,4-difluorobenzoic acid and hydrofluoric acid. The rate of hydrolysis for benzoyl fluoride is relatively slow compared to other benzoyl halides, with a reported half-life of 6.4 minutes at 25 °C. acs.org
The reactivity in these substitution reactions is enhanced by the electron-withdrawing fluorine atoms on the phenyl ring, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Below is a table summarizing the expected reactivity of this compound with various nucleophiles.
| Nucleophile | Reagent Example | Product Type |
| Amine | R₂NH | N-substituted 3,4-difluorobenzamide |
| Alcohol | R'OH | 3,4-difluorobenzoate ester |
| Water | H₂O | 3,4-difluorobenzoic acid |
Formation of Amides: Reaction with Amines
The reaction of this compound with primary and secondary amines is a robust and efficient method for the synthesis of 3,4-difluoro-substituted benzamides. This transformation is a cornerstone of amide bond formation and is widely employed in medicinal chemistry and materials science. rsc.org The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base to neutralize the hydrogen fluoride byproduct. cas.cnnih.gov
The general reaction can be represented as follows:
The choice of base and solvent can influence the reaction rate and yield. Common bases include tertiary amines such as triethylamine (B128534) or diisopropylethylamine, as well as inorganic bases like potassium carbonate. A variety of solvents can be used, with dichloromethane, tetrahydrofuran, and acetonitrile (B52724) being common choices.
Table 1: Examples of Amide Formation from this compound
| Amine | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aniline | Pyridine | Dichloromethane | N-phenyl-3,4-difluorobenzamide | >95 | researchgate.net |
| Benzylamine | Triethylamine | Tetrahydrofuran | N-benzyl-3,4-difluorobenzamide | High | rsc.org |
This table is representative and compiled from general knowledge of similar reactions; specific yields for this compound may vary.
Recent advancements have focused on developing more efficient and environmentally friendly protocols. For instance, in situ generation of acyl fluorides from carboxylic acids followed by reaction with amines has gained traction. rsc.orgnih.gov This approach avoids the isolation of the often-sensitive acyl fluoride intermediate.
Formation of Esters: Reaction with Alcohols
This compound reacts with alcohols to form the corresponding esters. This reaction, known as esterification, is another fundamental transformation in organic synthesis. The reaction is typically catalyzed by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide ion.
The reactivity of the alcohol plays a significant role, with primary alcohols being more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols due to steric hindrance. The choice of base is also crucial, with stronger bases like sodium hydride or potassium tert-butoxide often used for less reactive alcohols. researchgate.net
Table 2: Examples of Ester Formation from this compound
| Alcohol | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methanol | Triethylamine | Dichloromethane | Methyl 3,4-difluorobenzoate | High | researchgate.net |
| Isopropanol | Pyridine | Tetrahydrofuran | Isopropyl 3,4-difluorobenzoate | Moderate | researchgate.net |
This table is representative and compiled from general knowledge of similar reactions; specific yields for this compound may vary.
Formation of Thioesters: Reaction with Thiols
In a reaction analogous to esterification, this compound reacts with thiols to produce thioesters. Thiols are generally more nucleophilic than their corresponding alcohols, and the reaction often proceeds readily in the presence of a mild base. acsgcipr.orgorganic-chemistry.org
This reaction is valuable for the synthesis of thioesters, which are important intermediates in various organic transformations and are also found in some biologically active molecules. The reaction conditions are similar to those used for esterification, with a base such as triethylamine or potassium carbonate being employed to facilitate the reaction. nih.govresearchgate.net
Table 3: Examples of Thioester Formation from this compound
| Thiol | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethanethiol | Triethylamine | Dichloromethane | S-ethyl 3,4-difluorobenzothioate | High | organic-chemistry.org |
| Thiophenol | Potassium Carbonate | Acetonitrile | S-phenyl 3,4-difluorobenzothioate | High | acsgcipr.org |
This table is representative and compiled from general knowledge of similar reactions; specific yields for this compound may vary.
Formation of Ketones: Reaction with Enolate Anions or Organometallics
This compound can be used to synthesize ketones through reaction with carbon nucleophiles such as enolate anions or organometallic reagents.
The reaction with enolate anions, generated from ketones or esters, is a classic method for carbon-carbon bond formation. The enolate attacks the electrophilic carbonyl carbon of the acyl fluoride, leading to the formation of a β-dicarbonyl compound.
Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), are powerful nucleophiles that readily react with acyl fluorides to form ketones. tandfonline.com To prevent over-addition and the formation of tertiary alcohols, the reaction is often carried out at low temperatures and with careful control of stoichiometry.
Table 4: Examples of Ketone Formation from this compound
| Nucleophile | Reagent Type | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetone Enolate | Enolate Anion | Tetrahydrofuran | 1-(3,4-difluorophenyl)butane-1,3-dione | Moderate | organic-chemistry.org |
| Methylmagnesium Bromide | Organometallic | Diethyl Ether | 1-(3,4-difluorophenyl)ethan-1-one | High | tandfonline.com |
This table is representative and compiled from general knowledge of similar reactions; specific yields for this compound may vary.
Mechanistic Studies of this compound Transformations
Detailed Reaction Mechanisms for Acylation
The acylation reactions of this compound with nucleophiles such as amines, alcohols, and thiols proceed through a nucleophilic acyl substitution mechanism. This mechanism generally involves two key steps:
Nucleophilic Attack: The nucleophile (Nu-H) attacks the electrophilic carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate. This is typically the rate-determining step.
Elimination of the Leaving Group: The tetrahedral intermediate collapses, and the fluoride ion, which is a good leaving group, is eliminated. A proton is subsequently removed from the nucleophile, often by a base, to yield the final acylated product and hydrogen fluoride.
The presence of the two fluorine atoms on the benzene ring influences the reactivity of the acyl fluoride. These electron-withdrawing groups make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com
Pathways Involving C-F Bond Cleavage and Activation
While the primary reactivity of this compound involves the acyl fluoride group, under certain conditions, the carbon-fluorine (C-F) bonds on the aromatic ring can be activated and cleaved. The C-F bond is the strongest single bond in organic chemistry, making its cleavage challenging. frontiersin.orghyphadiscovery.com
Activation of aromatic C-F bonds often requires the use of transition metal catalysts, strong Lewis acids, or specific enzymatic systems. mdpi.comrsc.orgnih.gov For instance, transition metal complexes, particularly those of nickel and palladium, can catalyze the cross-coupling of aryl fluorides with various nucleophiles. mdpi.com The mechanism of these reactions typically involves the oxidative addition of the C-F bond to the metal center.
In the context of this compound, such reactions could lead to the substitution of one or both of the fluorine atoms on the aromatic ring. However, these transformations are generally more challenging than the reactions at the acyl fluoride position and require specific catalytic systems. Research in this area is ongoing, with the goal of developing selective and efficient methods for the functionalization of C-F bonds. rsc.orgorganic-chemistry.org
Catalytic Effects in Reactions Involving Acyl Fluorides
The reactivity of acyl fluorides, including this compound, can be significantly enhanced and controlled through various catalytic systems. These catalysts facilitate transformations that are otherwise difficult to achieve, expanding the synthetic utility of acyl fluorides as versatile building blocks.
Transition-Metal Catalysis (e.g., Palladium, Rhodium, Nickel)
Transition-metal catalysis has emerged as a powerful tool for the functionalization of acyl fluorides, often proceeding through the activation of the carbon-fluorine (C-F) bond. acs.org These reactions can be broadly categorized into decarbonylative and non-decarbonylative (carbonyl-retentive) pathways.
Palladium (Pd) catalysis is frequently employed for cross-coupling reactions. For instance, palladium complexes can catalyze the decarbonylative coupling of acyl fluorides with various partners. One notable application is the decarbonylative fluoroalkylation using fluoroalkylacetyl fluorides with aryl boronate esters, although this specific example does not use this compound. fishersci.ca Palladium catalysts are also effective in the fluorination of aryl triflates and bromides, where a Pd(IV)-F electrophile is generated in situ. nih.gov
Rhodium (Rh) catalysts have been utilized in the substitution reactions of aryl fluorides. wikipedia.org Cationic rhodium(I) complexes, in particular, can catalyze the intramolecular carbofluorination of alkenes by activating the C–F bond in acyl fluorides, offering a method for synthesizing tertiary alkyl fluorides. researchgate.netacs.org This process highlights the ability of rhodium to facilitate both the cleavage and formation of C–F bonds. acs.org
Nickel (Ni) catalysis offers a more economical alternative for various transformations of acyl fluorides. Nickel-catalyzed decarbonylative reactions have been developed for borylation, stannylation, and alkynylation. For example, a Ni(cod)₂/PPh₃ catalyst system enables the decarbonylative borylation of aroyl fluorides with bis(pinacolato)diboron (B136004). Similarly, nickel catalysis under ligand-free conditions can achieve decarbonylative stannylation of aromatic acyl fluorides. These methods demonstrate nickel's efficacy in converting the robust C–F bond into valuable carbon-boron, carbon-tin, and carbon-carbon bonds.
The general mechanism for these decarbonylative processes involves the oxidative addition of the acyl fluoride to a low-valent metal center (e.g., Ni(0)), forming an acyl-metal(II) intermediate. This is followed by decarbonylation to yield an aryl-metal(II) species, which then undergoes transmetalation and reductive elimination to afford the final cross-coupled product.
| Metal Catalyst | Reaction Type | Key Features | Example Coupling Partner |
|---|---|---|---|
| Palladium (Pd) | Decarbonylative Cross-Coupling | Forms new C-C bonds, often requires specific phosphine (B1218219) ligands. fishersci.ca | (Hetero)aryl Boronate Esters fishersci.ca |
| Rhodium (Rh) | Intramolecular Carbofluorination | Activates acyl fluoride C-F bond to add across alkenes. researchgate.net | Tethered Alkenes researchgate.net |
| Nickel (Ni) | Decarbonylative Borylation | Economical metal, converts C-F to C-B bond. | Bis(pinacolato)diboron |
| Nickel (Ni) | Decarbonylative Stannylation | Ligand-free conditions, forms C-Sn bond. | Silylstannanes |
| Nickel (Ni) | Decarbonylative Alkynylation | Copper-free conditions, forms internal alkynes. | Terminal Alkynes |
Phosphine Catalysis
Tertiary phosphines can act as nucleophilic catalysts in reactions involving acyl fluorides. This catalysis typically involves the phosphine adding to an electron-deficient species, generating a reactive zwitterionic intermediate.
One significant application is the phosphine-catalyzed acyl-group exchange reaction between carboxylic acids and an aroyl fluoride, such as 2,6-difluorobenzoyl fluoride. In this process, a catalytic amount of a phosphine like tricyclohexylphosphine (B42057) (PCy₃) facilitates the transfer of the fluoride from the aroyl fluoride to a carboxylic acid, thereby synthesizing a new acyl fluoride. This reaction proceeds through an equilibrium process, and the choice of the starting aroyl fluoride can influence the reaction's efficiency.
Phosphine catalysis also enables the intermolecular acylfluorination of alkynes, where an acyl fluoride serves as both the acyl and fluorine source. In the presence of a phosphine catalyst, gem-difluoroenynes can undergo a 1,4-acylfluorination to yield CF₃-substituted allenones. The proposed mechanism involves the addition of the phosphine to the alkyne, creating a β-phosphonium α-carbanion intermediate which then reacts with the acyl fluoride. Furthermore, phosphine catalysis has been utilized for the intermolecular carbofluorination of alkynes, using acyl fluorides as the fluorinating agents to produce highly substituted monofluoroalkenes under mild, transition-metal-free conditions. Computational and experimental studies suggest that a five-coordinate fluorophosphorane is a key intermediate in the fluorination step of this transformation.
Lewis Acid Catalysis (e.g., BF₃)
Lewis acids, such as boron trifluoride (BF₃), are effective catalysts for reactions involving acyl fluorides by activating the carbonyl group. BF₃ is a versatile Lewis acid that can form adducts with Lewis bases like ethers and fluoride ions.
A notable example is the BF₃-catalyzed intramolecular fluorocarbamoylation of alkyne-tethered carbamoyl (B1232498) fluorides. In this atom-economical reaction, the BF₃ catalyst is proposed to act as both a Lewis acid activator and a fluoride source. The reaction enables the formal insertion of an alkyne into a strong C–F bond through a halide recycling mechanism, providing access to fluorinated heterocycles like 3-(fluoromethylene)oxindoles. Mechanistic studies suggest a stepwise process involving a turnover-limiting cyclization followed by an internal fluoride transfer from a BF₃-coordinated adduct.
BF₃·Et₂O has also been shown to be a highly efficient catalyst for glycosylation reactions using glycosyl fluorides, even with poorly reactive "disarmed" donors that have electron-withdrawing protecting groups. This catalytic activation is significant because such reactions traditionally require stoichiometric amounts of a Lewis acid.
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. This is particularly relevant for reactions involving inorganic fluoride salts, which are often insoluble in organic solvents.
In the context of acyl fluoride chemistry, PTC can be used to generate the acyl fluoride in situ or to facilitate subsequent reactions. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, are widely used in asymmetric synthesis. For instance, the asymmetric desymmetrization of meso-anhydrides can be achieved using bifunctional phase-transfer catalysts where fluoride acts as a nucleophilic catalyst. The mechanism involves the formation of an acyl fluoride intermediate, which is supported by ¹⁹F NMR studies.
Hydrogen bonding phase-transfer catalysis (HB-PTC) is a newer concept developed for reactions involving alkali metal fluorides. Chiral hydrogen-bond donors can bind to the fluoride ion, increasing its solubility and nucleophilicity in the organic phase while creating an asymmetric environment for enantioselective fluorination reactions. This strategy mimics the controlled environment of enzymes like fluorinase.
Comparative Reactivity Studies with Analogous Acyl Halides
The reactivity of acyl halides is significantly influenced by the nature of the halogen atom. The carbon-halogen bond strength and the leaving group ability of the halide ion are key determining factors.
Comparison with 3,4-Difluorobenzoyl Chloride
Generally, acyl fluorides are less reactive than their corresponding acyl chlorides. acs.org This difference in reactivity stems from the greater strength of the carbon-fluorine (C-F) bond compared to the carbon-chlorine (C-Cl) bond. The high electronegativity of fluorine results in a strong, polarized C-F bond, making the fluoride ion a poorer leaving group compared to the chloride ion.
This reduced reactivity makes acyl fluorides like this compound more stable and easier to handle than 3,4-difluorobenzoyl chloride, particularly concerning their stability towards hydrolysis. acs.org While 3,4-difluorobenzoyl chloride reacts readily with water, causing severe skin burns and eye damage, acyl fluorides exhibit greater stability in aqueous media. For example, the hydrolysis half-life of benzoyl fluoride at 25°C is approximately 6.4 minutes, which is slow enough to allow for its use in protein footprinting studies in aqueous solutions.
The difference in reactivity is also evident in nucleophilic substitution reactions, such as aminolysis. In a comparative study, 4-fluorobenzoyl fluoride was shown to react more slowly with various amines than 4-fluorobenzoyl chloride under the same conditions. This confirms the lower electrophilicity of the carbonyl carbon in the acyl fluoride, attributed to the strong electron-donating resonance effect of the fluorine atom, which counteracts its inductive electron-withdrawing effect to some extent.
| Property | This compound | 3,4-Difluorobenzoyl Chloride |
|---|---|---|
| C-X Bond Strength | High (Strong C-F bond) | Lower (Weaker C-Cl bond) |
| Leaving Group Ability of X⁻ | Poor (F⁻ is a relatively poor leaving group) | Good (Cl⁻ is a good leaving group) |
| Reactivity in Nucleophilic Acyl Substitution | Lower | Higher |
| Stability to Hydrolysis | Relatively stable in water. | Reacts readily with water. |
| Handling | More manageable due to lower reactivity. acs.org | More reactive and corrosive. |
Despite their lower intrinsic reactivity, the unique properties of acyl fluorides have led to their increased use in synthesis, especially in transition-metal-catalyzed reactions where the C-F bond can be selectively activated. acs.org This allows for controlled reactivity that is often not possible with the more indiscriminately reactive acyl chlorides.
Relative Stability and Reactivity Profiles
The stability and reactivity of this compound are governed by the interplay of the strong carbon-fluorine bond of the acyl fluoride group and the potent electronic effects of the fluorine substituents on the aromatic ring. These factors position it uniquely among acyl halides, influencing its behavior in nucleophilic acyl substitution reactions.
Relative Stability
Acyl fluorides are generally the most stable among the acyl halides. This heightened stability is primarily attributed to the formidable strength of the carbon-fluorine covalent bond. Compared to their chloride, bromide, or iodide counterparts, acyl fluorides, including this compound, are less susceptible to spontaneous hydrolysis and can be easier to handle. researchgate.net Their reactions with nucleophiles are often less vigorous than those of corresponding acyl chlorides. researchgate.net
The presence of two fluorine atoms on the benzene ring further modulates the compound's stability. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density of the aromatic ring and the attached carbonyl group. nih.gov This inductive effect can enhance the thermal stability of the molecule. nih.gov While acyl fluorides are relatively stable, they are still reactive intermediates and can be sensitive to moisture over time, leading to slow hydrolysis to the corresponding carboxylic acid.
Reactivity Profile
The primary reaction pathway for this compound is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In this mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the fluoride ion is eliminated as a leaving group, and the carbonyl double bond is reformed. khanacademy.org
The reactivity of the carbonyl group is significantly influenced by the electronic properties of both the acyl halide and the substituents on the aromatic ring.
Effect of the Acyl Fluoride: The fluoride ion is a poorer leaving group compared to chloride or bromide due to the strength of the C-F bond and the lower stability of the F⁻ anion in some conditions. This inherently makes acyl fluorides less reactive than other acyl halides. libretexts.org However, this moderated reactivity can be advantageous, allowing for more controlled and selective acylation reactions, often with fewer side products. researchgate.net
Effect of Aromatic Fluorine Substituents: The two fluorine atoms at the 3- and 4-positions of the benzene ring exert a powerful electron-withdrawing effect. This effect significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it a more attractive target for nucleophiles. wyzant.com This electronic activation counteracts the lower reactivity typically associated with the acyl fluoride group. Consequently, this compound is more reactive towards nucleophiles than unsubstituted benzoyl fluoride.
This balance of effects makes this compound a versatile reagent. It is stable enough for handling while being sufficiently reactive to engage with a wide range of nucleophiles, such as alcohols (to form esters), amines (to form amides), and water (to form carboxylic acids).
| Compound | Carbonyl Carbon Electrophilicity | Leaving Group Ability (X⁻) | Overall Reactivity Towards Nucleophiles |
|---|---|---|---|
| Benzoyl Fluoride | Moderate | Low | Moderate |
| This compound | High | Low | High |
| 3,4-Difluorobenzoyl Chloride | High | Good | Very High |
| Nucleophile | Reaction Type | Product Class |
|---|---|---|
| Alcohol (R-OH) | Esterification | 3,4-Difluorobenzoate Ester |
| Amine (R-NH₂) | Amidation | N-substituted-3,4-Difluorobenzamide |
| Water (H₂O) | Hydrolysis | 3,4-Difluorobenzoic Acid |
Applications in Advanced Organic Synthesis
Building Block for Complex Fluorinated Organic Scaffolds
The presence of two fluorine atoms on the benzene (B151609) ring imparts unique electronic properties and metabolic stability to molecules, making 3,4-difluorobenzoyl fluoride (B91410) an attractive starting material for various complex structures.
3,4-Difluorobenzoyl fluoride serves as a direct precursor to fluorinated amides and, subsequently, amines and alcohols through common derivatization reactions. The acyl fluoride is highly reactive towards nucleophiles, facilitating the formation of new carbon-heteroatom bonds.
The reaction with primary or secondary amines readily yields the corresponding N-substituted-3,4-difluorobenzamides. This amidation reaction is typically high-yielding and proceeds under mild conditions. The resulting amides can be further reduced to the corresponding benzylamines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Similarly, reduction of this compound with a suitable hydride source, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride, affords 3,4-difluorobenzyl alcohol. These derivatization pathways provide access to key fluorinated building blocks for medicinal chemistry and materials science.
Table 1: Derivatization of this compound This is an interactive data table. Click on the headers to sort.
| Derivative Class | Synthetic Transformation | Reagents | Product Type |
|---|---|---|---|
| Fluorinated Amides | Amidation | Primary/Secondary Amines | N-substituted-3,4-difluorobenzamide |
| Fluorinated Amines | Reduction of Amide | LiAlH₄ | 3,4-Difluorobenzylamine derivative |
The 3,4-difluorobenzoyl group is a recognized structural motif in various biologically active molecules. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. For instance, the related 3,4-diaminobenzoyl scaffold is a key component in the design of Factor Xa inhibitors, which are important antithrombotic agents. nih.gov The difluoro-substitution pattern is often employed to modulate the electronic properties of the aromatic ring and improve pharmacokinetic profiles. The synthesis of such molecules often involves the coupling of a 3,4-difluorobenzoyl unit with a suitable amine or other nucleophilic partner.
This compound can serve as a monomer precursor for the synthesis of high-performance polymers like poly(ether ether ketone) (PEEK). While 4,4'-difluorobenzophenone (B49673) is a more common monomer for PEEK synthesis, the use of isomers such as those derived from this compound can lead to polymers with modified properties, such as altered crystallinity and solubility. wright.edu The synthesis typically involves a nucleophilic aromatic substitution reaction where the fluorine atoms are displaced by phenoxide nucleophiles, forming the ether linkages of the polymer backbone. wright.edugoogle.com The ketone functionality is introduced via a Friedel-Crafts reaction, for which this compound is a suitable acylating agent.
Role in Diversifying Synthetic Pathways
Beyond its use as a direct building block, this compound plays a role in diversifying synthetic routes through its participation in key carbon-carbon and carbon-heteroatom bond-forming reactions.
This compound is an effective acylating agent in Friedel-Crafts acylation reactions. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction allows for the introduction of the 3,4-difluorobenzoyl group onto another aromatic ring, forming a diaryl ketone. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The resulting 3,4-difluorobenzophenone (B1332399) derivatives are valuable intermediates in the synthesis of pharmaceuticals and polymers. The acylium ion generated from this compound is a potent electrophile that readily reacts with electron-rich aromatic compounds. sigmaaldrich.com
Table 2: Friedel-Crafts Acylation with this compound This is an interactive data table. Click on the headers to sort.
| Reactant | Catalyst | Product |
|---|---|---|
| Benzene | AlCl₃ | 3,4-Difluorobenzophenone |
| Toluene | AlCl₃ | Methyl(3,4-difluorophenyl)methanone isomers |
The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNA r) due to the electron-withdrawing nature of the carbonyl group and the fluorine atoms. libretexts.org This allows for the selective displacement of one of the fluorine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The position of substitution (either ortho or meta to the carbonyl group) can be influenced by the reaction conditions and the nature of the nucleophile. researchgate.net This reactivity provides a powerful tool for the further functionalization of the 3,4-difluorobenzoyl scaffold, enabling the synthesis of a diverse range of substituted aromatic compounds.
Enabling Atom-Economical Transformations
The principles of atom economy, which advocate for the maximization of atoms from starting materials being incorporated into the final product, are central to modern sustainable chemistry. In this context, this compound serves as an exemplary reagent in transformations that minimize waste, particularly through transition-metal-catalyzed decarbonylative coupling reactions. These reactions utilize the aroyl fluoride not only as a source of the 3,4-difluorophenyl group but also leverage the stability of the C-F bond and the lability of the acyl C-F bond to achieve high efficiency.
Decarbonylative coupling reactions proceed by the formal extrusion of a carbon monoxide (CO) molecule from the acyl group, thereby enabling the direct formation of a new carbon-carbon or carbon-heteroatom bond at the ipso-position. This approach is inherently atom-economical as the only theoretical byproduct is CO, a small and gaseous molecule. The use of acyl fluorides, such as this compound, is advantageous over other acyl halides (chlorides, bromides) due to their increased stability, ease of handling, and unique reactivity profile in catalytic cycles, often allowing for base-free conditions which further enhances atom economy. nih.gov
Detailed Research Findings
A significant advancement in this area is the nickel-catalyzed decarbonylative borylation of aroyl fluorides. rsc.org This process transforms readily accessible aroyl fluorides into valuable arylboronate esters, which are key building blocks in Suzuki-Miyaura cross-coupling reactions. Research has demonstrated that this compound is a competent substrate for this transformation, reacting with bis(pinacolato)diboron (B136004) in the presence of a nickel catalyst to produce the corresponding 3,4-difluorophenylboronate ester in good yield. rsc.org
The catalytic cycle typically involves the oxidative addition of the acyl C-F bond to a low-valent nickel(0) center, followed by decarbonylation to form an arylnickel(II) fluoride intermediate. Subsequent transmetalation with the diboron (B99234) reagent and reductive elimination yields the arylboronate ester and regenerates the active nickel catalyst. The high chemoselectivity and functional group tolerance of this reaction underscore its utility in complex molecule synthesis. rsc.org The transformation is a powerful alternative to traditional methods of synthesizing arylboronates, which may involve less atom-economical organolithium or Grignard reagents. rsc.org
The data below, extracted from studies on nickel-catalyzed decarbonylative borylations, illustrates the efficiency of this atom-economical approach. rsc.org
Table 1: Nickel-Catalyzed Decarbonylative Borylation of this compound
| Substrate | Reagent | Catalyst System | Conditions | Product | Yield (%) | Ref |
|---|
This reaction showcases a highly atom-economical route to functionalized aromatic compounds, where the this compound acts as a stable and efficient precursor to a valuable synthetic intermediate, with minimal waste generation.
Advanced Spectroscopic and Analytical Techniques for Studying Acyl Fluorides
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Mechanistic Probes and Quantification
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a primary and exceptionally powerful tool for analyzing fluorine-containing compounds like 3,4-difluorobenzoyl fluoride (B91410). The ¹⁹F nucleus possesses highly favorable properties for NMR analysis, including a nuclear spin of ½, 100% natural abundance, and high sensitivity. These characteristics result in sharp signals and a wide range of chemical shifts, which minimizes signal overlap and simplifies spectral interpretation.
Mechanistic Probes: ¹⁹F NMR is instrumental in monitoring the progress of reactions to form acyl fluorides. For instance, in the synthesis of 3,4-difluorobenzoyl fluoride from its corresponding carboxylic acid or acyl chloride, ¹⁹F NMR can be used to track the disappearance of the starting material and the emergence of the product in real-time. The distinct chemical shifts of the fluorine atoms in the starting material versus the three unique fluorine environments in this compound (the acyl fluoride and the two aromatic fluorines) allow for clear differentiation and monitoring. The chemical shift of the acyl fluoride (–COF) is particularly sensitive to its electronic environment and the presence of ortho substituents, which can cause significant shifts of over 35 ppm. cdnsciencepub.com This sensitivity allows for detailed investigation of reaction intermediates and transition states, providing deep insights into the reaction mechanism.
Quantification: ¹⁹F NMR is also a highly accurate method for determining the yield and concentration of acyl fluorides in a sample, often without the need for isolation. researchgate.net By adding a known amount of a stable, fluorinated internal standard (such as trifluorotoluene or trifluoromethoxybenzene) to the reaction mixture, the quantity of the product can be precisely calculated by comparing the integration of its ¹⁹F NMR signals to that of the standard. researchgate.net This quantitative NMR (qNMR) approach is widely used for determining the yields of acyl fluoride syntheses. researchgate.net
The table below illustrates the expected ¹⁹F NMR chemical shifts for the different fluorine atoms in this compound, based on typical values for analogous structures.
| Fluorine Atom | Typical Chemical Shift Range (ppm) vs. CFCl₃ | Expected Multiplicity |
|---|---|---|
| Acyl Fluoride (-COF ) | +20 to +40 | Triplet of doublets |
| Aromatic Fluorine (CF at position 3) | -130 to -140 | Doublet of doublets |
| Aromatic Fluorine (CF at position 4) | -145 to -155 | Doublet of doublets |
Other Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
While ¹⁹F NMR is a cornerstone for analyzing this compound, a combination of other spectroscopic methods is essential for complete structural confirmation and comprehensive reaction analysis.
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the most prominent feature in its IR spectrum is the very strong absorption band corresponding to the carbonyl (C=O) group stretch. Acyl fluorides exhibit this absorption at a characteristically high frequency, typically in the range of 1820-1860 cm⁻¹. libretexts.org This high frequency, compared to other carboxylic acid derivatives like esters or amides, is a definitive indicator of the acyl fluoride moiety. libretexts.org
Mass Spectrometry (MS): Mass spectrometry provides crucial information about a molecule's mass and fragmentation pattern, which helps to confirm its identity and structure. For this compound (molecular formula C₇H₃F₃O), the molecular ion peak in the mass spectrum would confirm its molecular weight of approximately 176.02 g/mol . A characteristic fragmentation pattern for acyl halides is the loss of the halogen to form a stable acylium ion. libretexts.org In this case, the detection of a prominent peak corresponding to the 3,4-difluorobenzoyl cation ([C₇H₃F₂O]⁺) would be strong evidence for the compound's structure. nist.govnih.gov
¹H and ¹³C NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy complement ¹⁹F NMR by providing a complete picture of the molecule's carbon-hydrogen framework and the electronic environment of each atom. ¹H NMR would show the signals for the three aromatic protons, with their chemical shifts and coupling patterns revealing their positions relative to the fluorine and carbonyl substituents. ¹³C NMR would identify all seven carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift. The coupling between carbon and fluorine atoms (J-coupling) provides further structural confirmation.
The following table summarizes key data from these complementary spectroscopic techniques used in the structural elucidation of this compound.
| Technique | Key Feature | Typical Value/Observation for this compound |
|---|---|---|
| Infrared (IR) Spectroscopy | Carbonyl (C=O) Stretch | ~1820-1860 cm⁻¹ (very strong) libretexts.org |
| Mass Spectrometry (EI-MS) | Molecular Ion Peak (M⁺) | m/z ≈ 176 nist.gov |
| Mass Spectrometry (EI-MS) | Base Peak (Acylium Ion) | m/z ≈ 157 ([M-F]⁺) nist.govnih.gov |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | ~155-165 ppm (doublet due to C-F coupling) |
Together, these spectroscopic methods provide a comprehensive and unambiguous characterization of this compound, enabling its positive identification, quantification, and the detailed study of its chemical behavior.
Future Research Trajectories in 3,4 Difluorobenzoyl Fluoride Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of acyl fluorides often involves harsh reagents. The future of 3,4-difluorobenzoyl fluoride (B91410) synthesis lies in the adoption of greener, more sustainable methods that prioritize safety, cost-effectiveness, and minimal environmental impact. Research is trending towards processes that utilize milder reagents, catalytic systems, and eco-friendly solvents.
One promising avenue is the expansion of phase-transfer catalysis . This methodology allows for the synthesis of acyl fluorides from their corresponding acyl chlorides using inexpensive fluoride salts like potassium bifluoride (KHF₂) in aqueous-organic biphasic systems. Such methods avoid anhydrous conditions and complex purification steps, making them scalable and more environmentally benign.
Another key area is the development of novel deoxyfluorination reagents . While traditional methods may use hazardous reagents, newer systems are being explored. For instance, combinations like trichloroisocyanuric acid and cesium fluoride can convert carboxylic acids directly to acyl fluorides in high yields. rsc.org Similarly, the use of 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) allows for the direct conversion of carboxylic acids to acyl fluorides under mild conditions. nih.gov Adapting these modern deoxyfluorination techniques to produce 3,4-difluorobenzoyl fluoride from 3,4-difluorobenzoic acid represents a significant step forward.
Future methodologies will also likely focus on improving the synthesis of key precursors, such as 3,4-difluorobenzonitrile (B1296988), through halogen-exchange (Halex) reactions that are optimized for lower temperatures and recyclable catalysts. google.com
Table 1: Comparison of Synthetic Approaches for Acyl Fluorides
| Method | Reagents | Advantages | Disadvantages |
| Traditional Deoxyfluorination | Cyanuric fluoride, DAST | Effective for many substrates | Often uses hazardous/toxic reagents |
| Phase-Transfer Catalysis | Acyl chloride, KHF₂, NBu₄Cl | Uses inexpensive reagents, mild conditions, scalable, environmentally friendly | Requires biphasic system |
| Modern Deoxyfluorination | Carboxylic acid, BT-SCF₃ | Mild conditions, high functional group tolerance | Reagent can be complex/costly |
| Oxidative Fluorination | Carboxylic acid, TCCA, CsF | High yields, applicable to various precursors (acids, aldehydes, alcohols) | Stoichiometric use of reagents |
Exploration of New Catalytic Systems for C-F Bond Functionalization
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a formidable challenge. For a molecule like this compound, the ability to selectively functionalize one of the two C-F bonds opens up vast synthetic possibilities. Future research will heavily concentrate on discovering new catalytic systems capable of achieving this transformation with high precision and efficiency.
Transition-metal catalysis remains a cornerstone of this research. mdpi.com Catalysts based on nickel, palladium, and cobalt are being developed for various C-F activation reactions. mdpi.comresearchgate.netnih.gov
Nickel catalysts have shown particular promise for activating C-F bonds in cross-coupling reactions, such as Suzuki and Kumada couplings, allowing for the formation of new carbon-carbon bonds. mdpi.comyork.ac.uk
Palladium catalysts , often paired with specialized ligands, can facilitate the cross-coupling of electron-deficient aryl fluorides with partners like N-tosylhydrazones. rsc.org
Cobalt-catalyzed systems are emerging for novel transformations like the defluoroborylation of fluoroarenes, which converts a C-F bond into a versatile C-B bond. researchgate.net
A rapidly advancing frontier is photocatalysis . nih.govsemanticscholar.org Visible-light photoredox catalysis offers an exceptionally mild pathway to activate C-F bonds. nih.govsciencedaily.com This approach uses light to generate highly reactive radical intermediates from the aryl fluoride, which can then be trapped by various reagents. semanticscholar.orgnih.gov This strategy has been successfully used for hydrodefluorination, alkylation, and arylation of polyfluoroarenes and holds immense potential for the selective functionalization of this compound. nih.govnih.gov
Table 2: Catalytic Systems for Aryl C-F Bond Functionalization
| Catalyst Type | Metal Center | Typical Reaction | Key Features |
| Transition Metal | Nickel (Ni) | Cross-coupling (e.g., Suzuki, Kumada) | Effective for electron-rich and heterocyclic aryl fluorides |
| Transition Metal | Palladium (Pd) | Cross-coupling (e.g., Suzuki, Heck-type) | Requires specific ligands; good for electron-deficient systems |
| Transition Metal | Cobalt (Co) | Defluoroborylation | Milder conditions, high selectivity for C-F over C-H |
| Photocatalysis | Iridium (Ir), Organic Dyes | Hydrodefluorination, Alkylation, Arylation | Extremely mild conditions (visible light), radical mechanism |
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. For this compound, this involves dissecting two primary types of reactivity: reactions at the acyl fluoride group and reactions involving the aromatic C-F bonds.
Future research will employ a combination of experimental kinetics, isotopic labeling, and computational modeling (DFT) to elucidate these pathways.
Nucleophilic Acyl Substitution: The reaction of the acyl fluoride group with nucleophiles proceeds via a tetrahedral intermediate. masterorganicchemistry.comyoutube.com While this is a well-established mechanism, the subtle electronic effects of the ortho- and meta-fluorine substituents on the reactivity of the carbonyl group warrant deeper investigation. libretexts.orgyoutube.com Understanding how these fluorine atoms influence the stability of the tetrahedral intermediate and the transition states can lead to better control over acylation reactions.
C-F Activation: The mechanism of C-F bond cleavage is highly dependent on the catalytic system used. st-andrews.ac.ukresearchgate.net For transition metals, pathways can include oxidative addition, where the metal inserts directly into the C-F bond. nih.govresearchgate.net However, alternative mechanisms, such as those involving a nucleophilic aromatic substitution (SNAr) by a metal complex, have also been proposed. chemrxiv.org In photocatalysis, the mechanism involves single-electron reduction of the aryl fluoride to form a radical anion, which then expels a fluoride ion. semanticscholar.orgnih.gov A key research question will be to understand the factors that govern regioselectivity—that is, what determines whether the C-F bond at position 3 or position 4 reacts preferentially.
Expanding the Scope of Synthetic Applications in Emerging Fields
This compound is a versatile building block, and future research will focus on expanding its use in the synthesis of high-value molecules for emerging technologies and medicine.
Medicinal Chemistry: Fluorine is a celebrated element in drug design, as its incorporation can enhance metabolic stability, binding affinity, and bioavailability. nbinno.comresearchgate.net The 3,4-difluorophenyl motif is present in numerous pharmaceuticals. This compound serves as an excellent precursor for introducing this group into complex drug candidates, particularly for creating amides and esters, which are common linkages in bioactive molecules.
Agrochemicals: Similar to pharmaceuticals, the agrochemical industry leverages fluorinated compounds to create more potent and stable herbicides, fungicides, and insecticides. ccspublishing.org.cnresearchgate.net The 3,4-difluoroaromatic core is a key component in several agrochemicals. google.com Developing efficient routes from this compound to these complex active ingredients is an ongoing research goal.
Materials Science: Fluorinated compounds are crucial for advanced materials, including liquid crystals and polymers. beilstein-journals.orgfluorine1.ru The high polarity and specific steric profile of the 3,4-difluorobenzoyl unit can be used to design liquid crystal molecules with desirable mesomorphic properties. researchgate.netepo.org In polymer science, this compound could be used to synthesize fluorinated monomers for specialty polymers with unique thermal stability, chemical resistance, and surface properties. Its derivatives could also play a role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for creating new polymers and materials. chemrxiv.org
The continued exploration of this compound's chemistry promises not only to advance fundamental organic synthesis but also to accelerate innovation in fields ranging from human health to materials science.
Q & A
Q. What are the common synthetic routes for preparing 3,4-difluorobenzoyl fluoride, and how do solvent systems influence reaction efficiency?
this compound is typically synthesized via halogen-exchange fluorination. A key method involves reacting 3,4-dichlorobenzonitrile with potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Solvent selection critically impacts yield: DMSO enhances fluoride ion solubility, improving reaction rates, while DMF may require higher temperatures for comparable efficiency. Reaction optimization should include testing solvent dielectric constants and coordinating abilities, as evidenced by studies comparing solvents like sulfolane and acetonitrile .
Q. Which spectroscopic and computational methods are recommended for characterizing this compound’s molecular structure?
Key techniques include:
- NMR Spectroscopy : NMR identifies fluorine environments, while NMR resolves aromatic proton splitting patterns.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 176.55 g/mol) and fragmentation pathways.
- Computational Tools : Density Functional Theory (DFT) simulations validate geometric parameters and electronic properties. The InChIKey
RPQWXGVZELKOEU-UHFFFAOYSA-N(PubChem) provides a standardized reference for cross-database comparisons .
Q. What safety protocols are essential when handling this compound in the lab?
This compound is corrosive and moisture-sensitive. Mandatory precautions include:
Q. How is purity assessed for this compound, and what impurities are typically observed?
Purity is determined via:
- Gas Chromatography (GC) : Detects residual solvents (e.g., DMF) or unreacted precursors.
- Elemental Analysis : Verifies C/F/Cl ratios. Common impurities include hydrolyzed byproducts (e.g., 3,4-difluorobenzoic acid) due to moisture exposure. Deuterated analogs (e.g., 3,4-difluorobenzoic-d acid) serve as internal standards for quantification .
Q. What are common derivatives of this compound used in pharmaceutical intermediates?
Reactive acyl chloride groups enable derivatization into:
- Amides : Reacted with amines to form bioactive compounds (e.g., benzoxazepin-8-yl derivatives).
- Esters : Synthesized via alcohol condensation for polymer precursors.
- Hydrazides : Used in heterocyclic synthesis (e.g., pyridine-based ligands). These derivatives are pivotal in kinase inhibitor development .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in halogen-exchange fluorination?
Optimization involves:
- Solvent Screening : Polar aprotic solvents with high boiling points (e.g., DMSO) enhance KF solubility.
- Catalyst Use : Crown ethers (18-crown-6) improve fluoride ion availability.
- Temperature Gradients : Stepwise heating (80–120°C) minimizes side reactions. Evidence shows yields >85% in DMSO at 110°C for 24 hours .
Q. How should researchers resolve contradictions in structural data from NMR and X-ray crystallography?
Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility. Strategies include:
Q. What methodologies are employed to functionalize this compound for catalytic applications?
Controlled derivatization techniques include:
- Pd-Catalyzed Cross-Coupling : Introduces aryl/heteroaryl groups at the acyl chloride site.
- Electrophilic Fluorination : Enhances electronic properties for organocatalysts.
- Click Chemistry : Azide-alkyne cycloadditions create triazole-linked frameworks. Reaction schemes in recent studies highlight amine coupling to form pyridinylmethanones .
Q. How does this compound’s stability vary under different storage conditions?
Stability studies show:
Q. What validation criteria are used for fluoride-specific analytical methods in complex matrices?
The Fluoride Science Quality Assessment Worksheet outlines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
